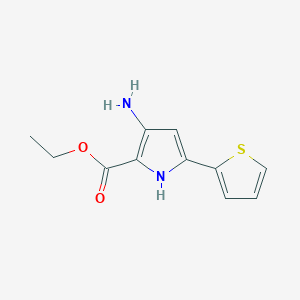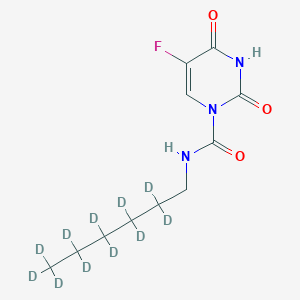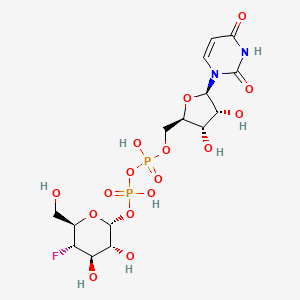
Uridine-5'-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose is a synthetic nucleotide sugar derivative. . This compound is used in various biochemical and pharmacological studies due to its unique structural properties and biological activities.
Méthodes De Préparation
The synthesis of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves multiple steps, starting from uridine derivatives. The synthetic route typically includes the fluorination of a galactose derivative followed by its conjugation with uridine diphosphate. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective introduction of the fluorine atom at the desired position . Industrial production methods may involve enzymatic synthesis using UDP-glucose 4-epimerase, which catalyzes the conversion of UDP-glucose to UDP-galactose .
Analyse Des Réactions Chimiques
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the pyrimidine ring and the sugar moiety.
Common reagents used in these reactions include NAD+, specific nucleophiles, and oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose has several scientific research applications:
Pharmacology: The compound is investigated for its potential therapeutic effects and interactions with various biological targets.
Glycoconjugate Biosynthesis: It plays a crucial role in the biosynthesis of glycoconjugates, which are essential for various cellular functions.
Labeling and Assays: It is used in labeling buffers and assays to study glycosylation processes and other biochemical pathways.
Mécanisme D'action
The mechanism of action of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose involves its interaction with specific enzymes and molecular targets. For instance, UDP-glucose 4-epimerase catalyzes the epimerization of UDP-galactose to UDP-glucose through a mechanism involving the transient reduction of NAD+ . This process is essential for the metabolism of galactose and glucose in various organisms.
Comparaison Avec Des Composés Similaires
Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose can be compared with other nucleotide sugars such as:
Uridine-5’-diphosphate-galactose (UDP-Gal): Similar in structure but lacks the fluorine atom, making it less reactive in certain biochemical assays.
Uridine-5’-diphosphate-glucose (UDP-Glc): Another closely related compound involved in carbohydrate metabolism.
Uridine-5’-diphosphate-N-acetylglucosamine (UDP-GlcNAc): Used in the biosynthesis of glycoproteins and glycolipids.
The uniqueness of Uridine-5’-diphosphate-4-deoxy-4-fluoro-alpha-D-galactose lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C15H23FN2O16P2 |
|---|---|
Poids moléculaire |
568.29 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23FN2O16P2/c16-8-5(3-19)32-14(12(24)10(8)22)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
Clé InChI |
OAPPZHVTNHJVAL-JZMIEXBBSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)F)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



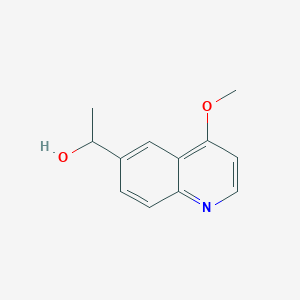
![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)


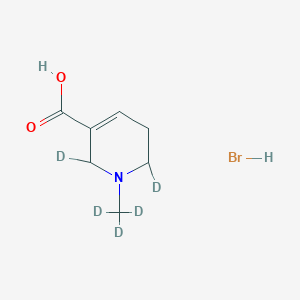
![Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13857709.png)

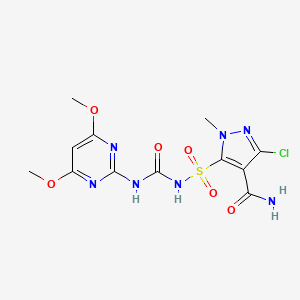
![4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid](/img/structure/B13857718.png)
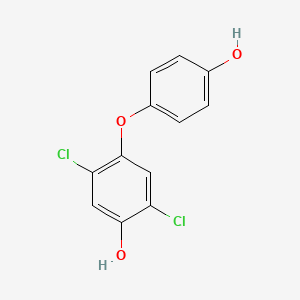
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)
